

# A Comparative Guide to Kinetic Models for Perhydro-dibenzyltoluene Dehydrogenation

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## Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

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This guide provides an objective comparison of kinetic models for the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), a promising liquid organic hydrogen carrier (LOHC). The performance of different models is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.

## Data Presentation: A Comparative Look at Kinetic Parameters

The following table summarizes quantitative data from various studies on the dehydrogenation of H18-DBT, offering a clear comparison of different kinetic models and catalysts.

Catalyst	Kinetic Model	Reaction Order	Activation Energy (kJ/mol)	Degree of Dehydrogenation (DoD) (%)	Catalyst Productivity (gH <sub>2</sub> /gPt/min)	Turnover Frequency (TOF) (min <sup>-1</sup> )	Experimental Conditions
Pt/Al <sub>2</sub> O <sub>3</sub>	First-Order	1	102	-	-	202	Batch reactor, 300 °C[1]
Pt/Mg-Al <sub>2</sub> O <sub>3</sub>	First-Order	1	151	100	1.84	586	Batch reactor, 300 °C, 6 h reaction time[1]
Pt/Zn-Al <sub>2</sub> O <sub>3</sub>	First-Order	1	130	-	-	269	Batch reactor, 300 °C[1]
Not Specified	Empirical Model	2.3 - 2.4	171	-	-	-	Continuous flow reactor, 250-320 °C, WHSV up to 67 h <sup>-1</sup> [2][3]

## Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the experiments cited in this guide are crucial for reproducibility and comparison.

### 1. Catalytic Dehydrogenation in a Batch Reactor[1]

- **Catalyst Preparation:** Mg- and Zn-modified Pt/Al<sub>2</sub>O<sub>3</sub> catalysts are prepared, alongside an unmodified Pt/Al<sub>2</sub>O<sub>3</sub> catalyst for comparison.
- **Reaction Setup:** The dehydrogenation of H18-DBT is carried out in a batch reactor.
- **Experimental Conditions:** The reaction is conducted at a constant temperature of 300 °C for a duration of 6 hours.
- **Analysis:** The degree of dehydrogenation (DoD), catalyst productivity, and conversion are determined. The turnover frequency (TOF) is also calculated to assess catalytic activity. By-product formation is monitored to evaluate catalyst selectivity.
- **Kinetic Analysis:** The reaction kinetics are fitted to a first-order model, and the activation energy is calculated using the Arrhenius model.

### 2. Dehydrogenation in a Continuous Flow System[2][3]

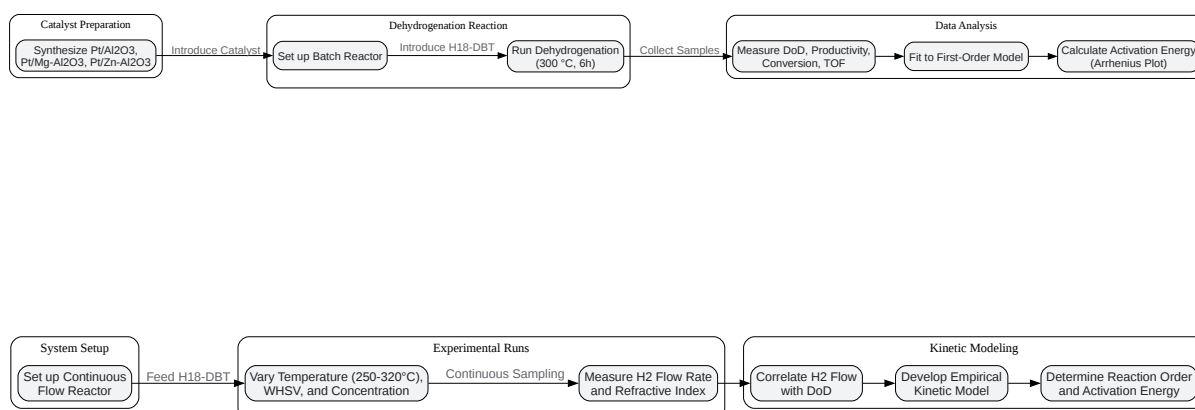
- **Reaction Setup:** A continuous flow reactor is used to investigate the dehydrogenation of H18-DBT under stable hydrogen supply conditions.
- **Experimental Conditions:** The experiments are conducted over a temperature range of 250-320 °C and a wide range of weight hourly space velocities (WHSV), up to 67 h<sup>-1</sup>. The initial concentration of the reactant is also varied.
- **Analysis:** The hydrogen flow rate is measured and correlated with the degree of dehydrogenation (DoD). The DoD is evaluated by measuring the refractive index of the liquid samples.
- **Kinetic Modeling:** An empirical kinetic model is developed based on the experimental data. The reaction order is determined to be in the range of 2.3 to 2.4, and the activation energy is calculated.

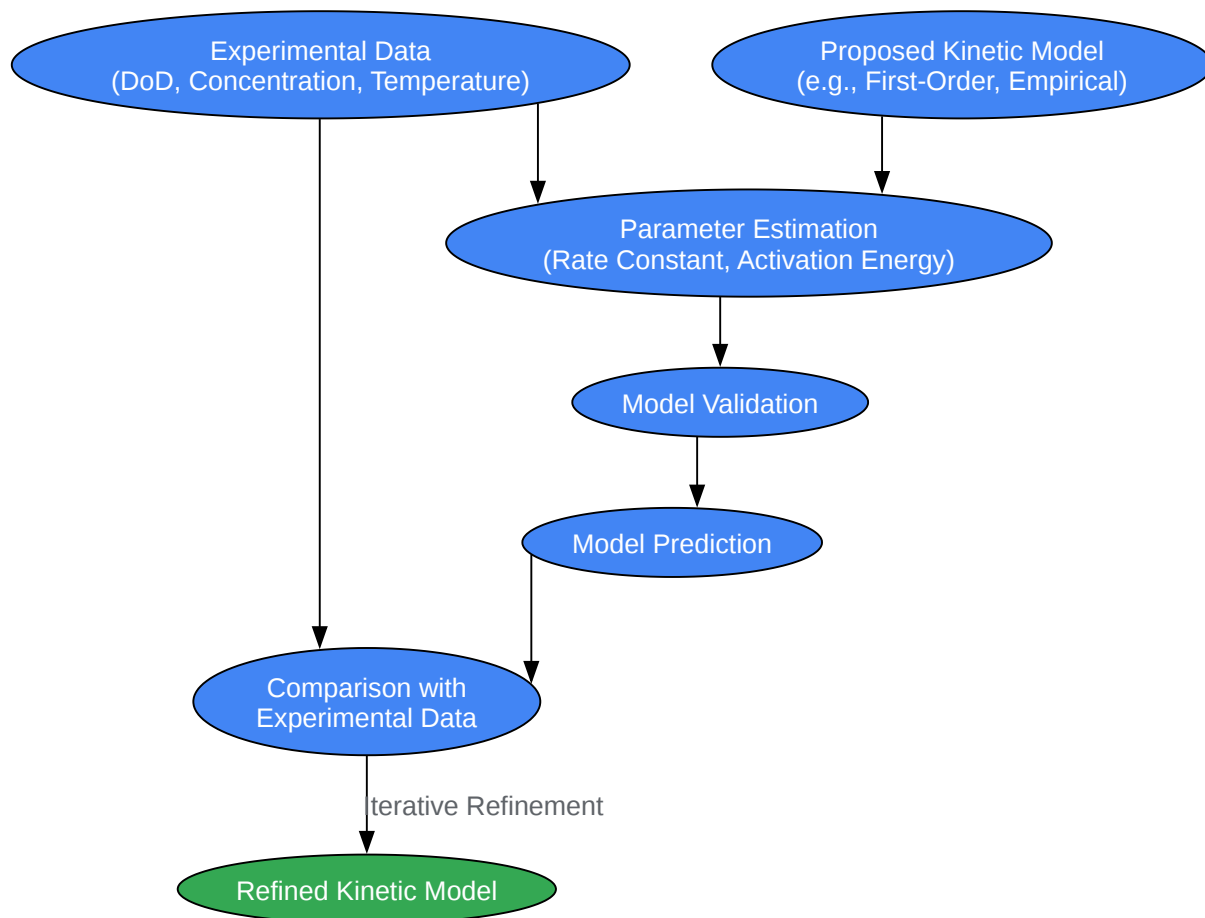
### 3. Determination of Hydrogenation/Dehydrogenation Equilibrium[4]

- Objective: To empirically determine the temperature and pressure dependency of the hydrogenation/dehydrogenation equilibrium of the H0/H18-DBT system.
- Rationale: Real-world LOHC systems contain a mixture of isomers and partially hydrogenated species, making theoretical calculations based on pure compounds less accurate.
- Analytical Methods: Two novel methods for determining the degree of hydrogenation (DoH) are employed:
  - $^{13}\text{C}$  NMR spectroscopy
  - Gas Chromatography with Flame Ionization Detection (GC-FID)
- Significance: Accurate equilibrium data is essential for the design of hydrogen storage and release units.

## Visualizing the Process: Workflows and Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflows and the logical relationships in the validation of kinetic models for H18-DBT dehydrogenation.





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## References

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- 4. Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H<sub>0</sub>/H<sub>18</sub>-dibenzyltoluene - FAU CRIS [cris.fau.de]
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